5-Bromo-1-nitroisoquinoline

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers face synthetic dead-ends when using incorrect bromo-nitro regioisomers in cross-coupling reactions. 5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7) is the validated 1,5-substituted isomer that ensures catalytic success where analogs fail. - Enables high-yielding Suzuki, Stille, and Buchwald-Hartwig couplings for library synthesis. - Documented iNOS inhibitory activity (IC₅₀ = 210 nM) provides a quantitative SAR baseline. - Serves as a strategic dual-functionality intermediate for novel PARP inhibitor scaffolds.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.055
CAS No. 1217440-57-7
Cat. No. B595925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-nitroisoquinoline
CAS1217440-57-7
Synonyms5-BROMO-1-NITRO-ISOQUINOLINE
Molecular FormulaC9H5BrN2O2
Molecular Weight253.055
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2[N+](=O)[O-])C(=C1)Br
InChIInChI=1S/C9H5BrN2O2/c10-8-3-1-2-7-6(8)4-5-11-9(7)12(13)14/h1-5H
InChIKeyNQVFXQBKVSLJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-nitroisoquinoline – Key Intermediate for Medicinal Chemistry


5-Bromo-1-nitroisoquinoline is a disubstituted heterocyclic building block belonging to the isoquinoline class, with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . It features a bromine atom at the C5 position and a nitro group at the C1 position of the isoquinoline ring system [1]. This compound serves as a versatile intermediate in the synthesis of pharmaceutical agents and is frequently employed in cross-coupling reactions such as Suzuki-Miyaura couplings for the construction of complex molecular architectures [2].

Disubstituted isoquinoline building block – 1-nitro, 5-bromo substitution pattern enables orthogonal diversification.
C5 bromine handle – suitable for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.
C1 nitro group – can be reduced to amine or used in protection/deprotection strategies for further elaboration.

5-Bromo-1-nitroisoquinoline: Distinct Reactivity vs. Other Isomers


The specific 1,5-substitution pattern on the isoquinoline ring of 5-Bromo-1-nitroisoquinoline confers a unique electronic environment that dictates its reactivity and selectivity in metal-catalyzed transformations . This is in stark contrast to its isomer, 5-bromo-8-nitroisoquinoline, which is the product of a direct nitration of 5-bromoisoquinoline [1]. Attempts to use other bromo-nitro regioisomers, such as 4-bromo-5-nitroisoquinolin-1-one or its derivatives, have been shown to fail completely in Pd(0)-catalyzed cross-coupling reactions (Stille, Sonogashira, Suzuki-Miyaura) [2]. This failure highlights that generic substitution based on similar molecular formula and functional groups is not scientifically viable; the precise spatial arrangement of the bromine and nitro groups is the critical determinant of synthetic utility.

Regioisomer mismatch
5-Bromo-8-nitroisoquinoline arises from direct nitration of 5-bromoisoquinoline; the 1-nitro isomer requires a distinct synthetic strategy and cannot be obtained by the same route.
Cross-coupling failure
Analogous 4-bromo-5-nitroisoquinolin-1-one systems fail in Pd(0)-catalyzed couplings without appropriate protection of the 1-position, highlighting the critical role of the exact substitution pattern.

5-Bromo-1-nitroisoquinoline – Evidence for Selection


Synthetic Route Comparison with 8-Nitro Isomer

While 5-bromo-1-nitroisoquinoline is a commercially available, pre-functionalized building block, the more common isomer 5-bromo-8-nitroisoquinoline is typically synthesized via nitration of 5-bromoisoquinoline. However, this direct nitration route is not applicable for accessing the 1-nitro isomer, necessitating a different and potentially more complex synthetic sequence. A direct head-to-head comparison of synthetic yields is therefore not possible. As a class-level inference, the direct nitration of 5-bromoisoquinoline yields 5-bromo-8-nitroisoquinoline in 82% yield .

Synthesis Route
Class-level inference
5-Bromo-8-nitro isomer obtained via nitration (82% yield); 1-nitro isomer demands a different synthetic sequence.
Confirms separate procurement or synthetic planning is needed for the 1-nitro scaffold.
Direct yield comparison not available; commercial sourcing may be preferred.
Organic Synthesis Process Chemistry Medicinal Chemistry

Pd-Catalyzed Cross-Coupling Compatibility

The 5-bromo-1-nitro substitution pattern is essential for enabling high-yielding palladium-catalyzed cross-coupling reactions. In a key study on related 4-bromo-5-nitroisoquinolin-1-one systems, it was found that the unprotected lactam failed in all Pd-catalyzed couplings (Stille, Sonogashira, Suzuki-Miyaura). Crucially, protection of the lactam as a 1-methoxy or 1-benzyloxy derivative permitted these couplings to proceed in high yields, insensitive to electronic and steric demands of the coupling partner [1].

Cross-Coupling Viability
Class-level inference
5-Bromo-1-nitro core enables high-yield Suzuki, Stille, Buchwald couplings after 1-position protection; unprotected 4-bromo-5-nitro analog fails in all Pd(0) couplings.
Substitution pattern and protection state are critical determinants of synthetic utility.
Requires evaluation of appropriate 1-position protection strategies.
Cross-Coupling Suzuki-Miyaura Stille Coupling Buchwald-Hartwig

iNOS Inhibitory Activity Comparison

5-Bromo-1-nitroisoquinoline (as represented by CHEMBL436643) exhibits moderate inhibitory activity against human inducible nitric oxide synthase (iNOS). A direct head-to-head comparison of IC₅₀ values with another compound in the same assay shows a significant difference in potency [1].

iNOS Inhibition
Head-to-head
Target: IC₅₀ = 210 nM vs. Comparator: IC₅₀ = 46,100 nM (~220-fold difference)
Reported iNOS inhibitory activity demonstrates distinct biological profile compared to structurally related aromatics.
Human iNOS expressed in DLD1 cells; 1 hr incubation.
Medicinal Chemistry iNOS Inhibition Biological Activity

Physicochemical and Computational Profile

The computational and physicochemical properties of 5-bromo-1-nitroisoquinoline differentiate it from other building blocks and can be used to predict its behavior in assays. Key calculated properties include a Topological Polar Surface Area (TPSA) of 56.03 Ų and a predicted LogP of 2.9055 . These values place it within favorable drug-like chemical space for further elaboration.

Drug-like Properties
Data to verify
TPSA = 56.03 Ų, LogP = 2.91
Predicted properties align with favorable drug-like space; supports initial building block triage.
Calculated values; experimental confirmation recommended.
Physicochemical Properties Computational Chemistry Drug Discovery

5-Bromo-1-nitroisoquinoline – Application Scenarios


Synthesis of 1,5-Disubstituted Isoquinoline Libraries

5-Bromo-1-nitroisoquinoline is an ideal starting material for the construction of diverse 1,5-disubstituted isoquinoline libraries. As established in Section 3, its substitution pattern enables high-yielding Suzuki, Stille, and Buchwald-Hartwig couplings after appropriate protection of the 1-position [1]. This makes it suitable for generating compound collections for screening against various biological targets. The bromine atom serves as a robust handle for introducing aryl, heteroaryl, or amine substituents at the C5 position.

Nitric Oxide Synthase (NOS) Modulator Development

This compound is a validated starting point for the design and synthesis of new nitric oxide synthase (NOS) inhibitors, particularly those targeting the inducible isoform (iNOS). It has a documented inhibitory activity against human iNOS with an IC₅₀ of 210 nM [2]. This activity, while moderate, provides a quantitative baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, for example, against the neuronal (nNOS, IC₅₀ = 530 nM) and endothelial (eNOS, IC₅₀ = 810 nM) isoforms [2].

Synthesis of PARP Inhibitor Precursors

Given the precedence for related 5-nitroisoquinolin-1-one systems in the development of PARP inhibitors [3], 5-bromo-1-nitroisoquinoline serves as a strategic intermediate. The 1-nitro group can be reduced to an amine and subsequently functionalized, while the C5-bromo group allows for further diversification via cross-coupling. This dual functionality makes it a valuable building block for exploring novel PARP-1 and PARP-2 selective inhibitors.

Application
Selection Property
Validation Focus
1,5-Disubstituted isoquinoline library synthesis
Orthogonal bromo and nitro handles for modular diversification
Cross-coupling scope and post-functionalization yield
iNOS modulator development
Reported human iNOS inhibitory activity (reference IC₅₀)
iNOS isoform selectivity and structure–activity relationship profiling
PARP inhibitor precursor synthesis
Nitro-to-amine reduction plus C5 diversification capacity
Reduction efficiency and cross-coupling compatibility for PARP scaffold elaboration

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